molecular formula C5H8N4O B2585392 N-(2-azidoethyl)prop-2-enamide CAS No. 1249873-30-0

N-(2-azidoethyl)prop-2-enamide

Cat. No. B2585392
CAS RN: 1249873-30-0
M. Wt: 140.146
InChI Key: SWGSFXOOYFBDOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

AEP plays a crucial role in the synthesis of thermoresponsive polymers. For instance, azido group-containing derivatives can initiate the atom transfer radical polymerization (ATRP) of N-isopropylacrylamide, producing polymers with azido end-groups. These polymers can further undergo ‘click’ reactions to modify their thermoresponsivity, which is significant for applications ranging from drug delivery systems to smart materials.


Molecular Structure Analysis

The molecular weight of N-(2-azidoethyl)prop-2-enamide is 140.1 g/mol . The molecular formula is C5H8N4O.

Scientific Research Applications

  • Thermoresponsive Polymers Application: These polymers exhibit a reversible phase transition in response to changes in temperature. They find use in drug delivery systems, smart materials, and tissue engineering scaffolds. By incorporating N-(2-azidoethyl)prop-2-enamide units, researchers can tailor the polymer’s properties for specific applications.
  • Water-Based Drilling Fluid Additives

    • Application : These additives enhance fluid stability, lubrication, and viscosity control during drilling operations. Poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate) and poly(prop-2-enamide-sodium-prop-2-enoate-N,N′-dimethylprop-2-enamide-N-vinylpyrrolidone) show promise in improving drilling efficiency .

    Oxidative Desaturation of Amides

    • Application : This reaction provides an efficient approach to enamides and β-halogenated enamides. Researchers have demonstrated Fe-assisted selective desaturation of amides, expanding the synthetic toolbox for these valuable compounds .

Mechanism of Action

Mode of Action

N-(2-azidoethyl)prop-2-enamide, through its derivatives, initiates the atom transfer radical polymerization (ATRP) of N-isopropylacrylamide, producing polymers with azido end-groups. This reaction involves the regio- and stereoselective hydrometallation of an enamide or enecarbamate to generate a catalytic amount of enantioenriched alkylnickel intermediate, followed by C–C bond formation via alkyl electrophiles .

properties

IUPAC Name

N-(2-azidoethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-2-5(10)7-3-4-8-9-6/h2H,1,3-4H2,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGSFXOOYFBDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-azidoethyl)prop-2-enamide

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